molecular formula C24H29N7O2 B2769299 N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-propylpentanamide CAS No. 1172063-57-8

N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-propylpentanamide

Cat. No. B2769299
M. Wt: 447.543
InChI Key: WNRGOGQRBSEDPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-propylpentanamide is a useful research compound. Its molecular formula is C24H29N7O2 and its molecular weight is 447.543. The purity is usually 95%.
BenchChem offers high-quality N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-propylpentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-propylpentanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Synthesis of Heterocyclic Compounds : Pyrazolo[3,4-d]pyrimidines and their derivatives have been synthesized for various biological evaluations. These compounds are prepared through different synthetic routes, including microwave irradiative cyclocondensation, which demonstrates their potential in yielding products with significant biological activities, such as insecticidal and antibacterial potential (Deohate & Palaspagar, 2020).

Anticancer and Anti-inflammatory Agents : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, showcasing the versatility of pyrazolo[3,4-d]pyrimidines in medicinal chemistry (Rahmouni et al., 2016). Additionally, certain pyrazolo[1,5-a]pyrimidinones have been found to possess pronounced analgesic activity, highlighting their potential as pain management agents (Burgart et al., 2020).

Adenosine Receptor Affinity : Pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine have been synthesized, showing A1 adenosine receptor affinity. This suggests their application in developing therapies targeting adenosine receptors (Harden et al., 1991).

Antimicrobial and Antifungal Activities

Antimicrobial Evaluation : Synthesized pyrazolo[3,4-d]pyrimidines and related compounds have been evaluated for antimicrobial activity, indicating their potential use in combating bacterial infections. Some compounds have shown significant effectiveness against strains like Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa, presenting a promising avenue for the development of new antimicrobial agents (Kamal et al., 2015).

properties

IUPAC Name

N-[5-methyl-2-[1-(4-methylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]pyrazol-3-yl]-2-propylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N7O2/c1-5-7-17(8-6-2)22(32)26-20-13-16(4)29-31(20)24-27-21-19(23(33)28-24)14-25-30(21)18-11-9-15(3)10-12-18/h9-14,17H,5-8H2,1-4H3,(H,26,32)(H,27,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRGOGQRBSEDPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NC1=CC(=NN1C2=NC3=C(C=NN3C4=CC=C(C=C4)C)C(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-propylpentanamide

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